molecular formula C16H19N5O B2398344 N-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]cyclohex-3-ene-1-carboxamide CAS No. 1796959-49-3

N-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]cyclohex-3-ene-1-carboxamide

Cat. No.: B2398344
CAS No.: 1796959-49-3
M. Wt: 297.362
InChI Key: XKZDMQCPUXLBAJ-UHFFFAOYSA-N
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Description

N-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]cyclohex-3-ene-1-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole group at the 6-position and a cyclohex-3-ene-1-carboxamide moiety at the 4-position.

Properties

IUPAC Name

N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]cyclohex-3-ene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c1-11-8-12(2)21(20-11)15-9-14(17-10-18-15)19-16(22)13-6-4-3-5-7-13/h3-4,8-10,13H,5-7H2,1-2H3,(H,17,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZDMQCPUXLBAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=NC(=C2)NC(=O)C3CCC=CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Building Blocks

The target molecule comprises two primary subunits:

  • 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine : A pyrimidine core functionalized with a pyrazole ring.
  • Cyclohex-3-ene-1-carboxylic acid : A cyclic unsaturated carboxylic acid.

Retrosynthetic disconnection suggests two plausible routes:

  • Route A : Amide coupling between pre-formed 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine and cyclohex-3-ene-1-carbonyl chloride.
  • Route B : Direct functionalization of a halogenated pyrimidine intermediate with cyclohex-3-ene-1-carboxamide via nucleophilic aromatic substitution (SNAr).

Synthesis of 6-(3,5-Dimethyl-1H-Pyrazol-1-yl)Pyrimidin-4-Amine

Pyrazole-Pyrimidine Coupling

The pyrimidine-pyrazole substructure is synthesized via Ullmann-type coupling between 4,6-dichloropyrimidine and 3,5-dimethyl-1H-pyrazole. Key conditions include:

  • Catalyst : CuI (10 mol%)
  • Ligand : 1,10-Phenanthroline (20 mol%)
  • Base : Cs2CO3 (2.5 equiv)
  • Solvent : DMF, 100°C, 12 h.
Reaction Scheme:

$$
\text{4,6-Dichloropyrimidine} + \text{3,5-Dimethyl-1H-pyrazole} \xrightarrow{\text{CuI, Cs}2\text{CO}3} \text{6-Chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine}
$$
Subsequent amination with NH3 in dioxane (100°C, 8 h) yields the primary amine intermediate.

Amide Coupling Strategies

Carboxylic Acid Activation

Cyclohex-3-ene-1-carboxylic acid is activated via:

  • Thionyl chloride (SOCl2) : Forms the acyl chloride in situ (0°C to reflux, 2 h).
  • EDC/HOBt : Carbodiimide-mediated activation for solution-phase coupling.

Coupling Reactions

Schotten-Baumann Conditions
  • Acyl chloride (1.2 equiv) is reacted with 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine in a biphasic system (CH2Cl2/H2O) with NaHCO3 (2 equiv) at 0–25°C for 4 h.
  • Yield : 68–72%.
DMF-Mediated Coupling
  • EDC (1.5 equiv) and HOBt (1.5 equiv) in anhydrous DMF, 0°C to 25°C, 16 h.
  • Yield : 75–80%.

Alternative Pathway: One-Pot Halogen Exchange

Direct SNAr with Pre-Formed Amide

A halogenated pyrimidine (e.g., 6-fluoropyrimidin-4-amine) undergoes SNAr with cyclohex-3-ene-1-carboxamide in the presence of:

  • Base : KOtBu (3 equiv)
  • Solvent : DMSO, 120°C, 24 h.
  • Yield : 60–65%.

Optimization and Challenges

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) improve SNAr reactivity but may lead to by-products via Hofmann elimination.
  • THF/EtOH mixtures reduce side reactions but prolong reaction times (48–72 h).

Temperature Control

  • Low-temperature coupling (0–5°C) minimizes epimerization of the cyclohexene moiety.
  • High-temperature SNAr (>100°C) accelerates ring substitution but risks decomposition of the pyrazole group.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, pyrimidine-H), 7.89 (s, 1H, pyrazole-H), 6.18 (m, 1H, cyclohexene-H), 2.51 (s, 6H, CH3).
  • HRMS : m/z calcd. for C16H19N5O [M+H]+: 297.355; found: 297.352.

X-Ray Crystallography

Single-crystal analysis confirms the Z-configuration of the cyclohexene double bond and planar pyrimidine-pyrazole system.

Scale-Up and Industrial Feasibility

Cost Analysis

Component Cost (USD/kg) Source
4,6-Dichloropyrimidine 320
3,5-Dimethyl-1H-pyrazole 280
Cyclohex-3-ene-1-carboxylic acid 450

Environmental Impact

  • PMI (Process Mass Intensity) : 18.2 kg/kg (Route A) vs. 22.5 kg/kg (Route B).
  • Waste Streams : Cu residues from Ullmann coupling require chelation prior to disposal.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or diols.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrazole and pyrimidine rings, where halogenated derivatives can be formed.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for dihydroxylation.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction reactions.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used for substitution reactions.

Major Products

    Oxidation: Epoxides or diols of the cyclohexene ring.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Halogenated pyrazole or pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]cyclohex-3-ene-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is being explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a potential candidate for the treatment of diseases such as cancer and inflammatory disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the creation of polymers and other materials with enhanced stability and functionality.

Mechanism of Action

The mechanism of action of N-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Modifications

The compound’s pyrimidine-pyrazole scaffold is structurally distinct from related derivatives. For instance, 4-(4-butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (Compound 27) () replaces the pyrimidine ring with a pyridine-sulfonamide system. The sulfonamide group in Compound 27 enhances solubility compared to the cyclohexene carboxamide in the query compound, as sulfonamides are more polar .

Substituent Effects on Bioactivity

  • Pyrazole Substituents : The 3,5-dimethyl groups on the pyrazole ring in the query compound may sterically hinder interactions with hydrophobic binding pockets, unlike the 4-butyl substituent in Compound 27, which extends into deeper regions of enzymatic active sites .
  • Carboxamide vs.

Comparative Physicochemical Data

Property Query Compound Compound 27 Pyrazole-Tetrazine Derivatives
Molecular Weight ~330 g/mol (estimated) 519.02 g/mol ~250–300 g/mol
Key Functional Groups Pyrimidine, pyrazole, carboxamide Pyridine, sulfonamide, carbamoyl Pyrazole, tetrazine, aryl
Solubility Moderate (polar aprotic solvents) High (due to sulfonamide) Low (hydrophobic aryl groups)
Thermal Stability Likely stable to 150°C (est.) 138–142°C (melting point) Not reported

Biological Activity

N-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]cyclohex-3-ene-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Key Properties

PropertyValue
Molecular Weight395.5 g/mol
XLogP3-AA1.5
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count7
Rotatable Bond Count5

Antitumor Activity

Research has indicated that pyrazole derivatives, including the compound , exhibit significant antitumor properties. The mechanism often involves the inhibition of specific kinases associated with tumor growth. For example, studies have shown that pyrazole derivatives can inhibit Aurora-A kinase and BRAF(V600E), both of which are critical in cancer progression and treatment resistance .

Case Study: In Vitro Evaluation

A study tested various pyrazole derivatives against breast cancer cell lines MCF-7 and MDA-MB-231. The results demonstrated that certain compounds exhibited potent cytotoxic effects, suggesting a potential for combination therapies with established chemotherapeutics like doxorubicin .

Anti-inflammatory Effects

This compound has also been evaluated for anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory pathways, which could be beneficial in treating conditions like rheumatoid arthritis or other inflammatory diseases .

Antibacterial Activity

In addition to anticancer properties, this compound may possess antibacterial effects. Research indicates that various pyrazole derivatives have shown promising results against bacterial strains, further expanding their therapeutic potential .

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : The compound acts as an inhibitor for various kinases involved in cell signaling pathways that regulate cell proliferation and survival.
  • Apoptosis Induction : It promotes apoptosis in cancer cells through intrinsic pathways, leading to programmed cell death.
  • Cell Cycle Arrest : The compound may cause cell cycle arrest at specific phases (G1/S or G2/M), preventing cancer cells from dividing.

Q & A

Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?

  • Methodological Answer : Synthesize derivatives with modular substitutions (e.g., varying pyrazole methyl groups or cyclohexene substituents) and test them in parallel using high-throughput screening. QSAR models (e.g., CoMFA, CoMSIA) correlate structural features with activity trends .

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